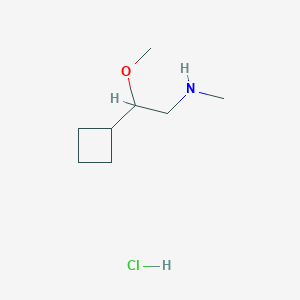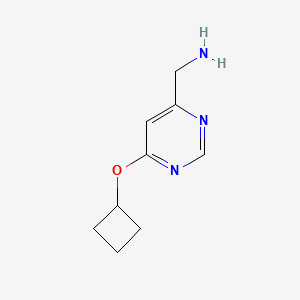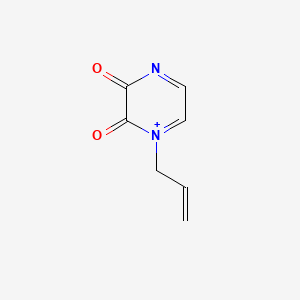![molecular formula C8H8BrN3 B2538288 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1935288-47-3](/img/structure/B2538288.png)
4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a brominated pyrrolopyridine derivative. Pyrrolopyridines are a class of heterocyclic aromatic organic compounds that contain a pyridine ring fused to a pyrrole ring. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds has been demonstrated in several studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of a pyrrolopyridinium bromide followed by debenzylation with hydrogen over palladium on carbon . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been studied. For example, the molecular structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine was analyzed, revealing a reduced pyridine ring adopting a screw-boat conformation and molecules linked by C-H...pi(arene) hydrogen bonds . Insights from such analyses can be extrapolated to hypothesize about the molecular conformation and intermolecular interactions of this compound.
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives can be inferred from the reactions of similar compounds. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones were used to synthesize thieno- and furo[3,4-b]pyridin-2(1H)-ones and to obtain new amino derivatives . These reactions highlight the potential of brominated pyrrolopyridines to undergo nucleophilic substitution reactions, which could be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Reactivity
Researchers have focused on understanding the mechanisms and regioselectivity involved in the bromination of pyridines, including derivatives similar to "4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine." Studies reveal the influence of nitrogen in the ring on bromination regioselectivity, showing that nitrogen acts inductively to deactivate, favoring bromination in positions farthest from the nitrogen atom within the ring (Thapa et al., 2014). This understanding aids in the selective synthesis of halogenated pyrrolopyridines, contributing to the broader field of heterocyclic chemistry.
Drug Discovery Applications
Pyrrolopyridines, including "this compound," have been identified as versatile scaffolds in the design of kinase inhibitors. These compounds exhibit multiple binding modes with kinases, making them valuable in the development of inhibitors for a broad range of targets. Patents and peer-reviewed literature highlight the use of pyrrolo[2,3-b]pyridine derivatives in kinase inhibition, underscoring their potential in therapeutic applications (Wenglowsky, 2013).
Catalysis and Synthetic Applications
Recent developments in copper catalyst systems for C-N bond-forming cross-coupling reactions have emphasized the importance of heterocyclic and aliphatic amines, including pyrrolopyridines. These studies have outlined the efficiency of recyclable copper-mediated systems in organic synthesis, suggesting the utility of pyrrolopyridine derivatives in constructing complex molecules through C-N coupling (Kantam et al., 2013).
Biological and Medicinal Chemistry
The role of heterocyclic compounds, including pyrrolopyridines, in drug discovery is well-documented. These compounds have been explored for their central nervous system (CNS) activity, among other biological effects. Research into functional chemical groups likely to serve as lead molecules for novel CNS-acting drugs has included pyrrolopyridines, highlighting their potential in addressing CNS disorders (Saganuwan, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-10-7-4-6(9)5-2-3-11-8(5)12-7/h2-4H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVDJXYCSXXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CN2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)
![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)




